Product packaging for (Propan-2-ylideneamino) carbamate(Cat. No.:CAS No. 17686-66-7)

(Propan-2-ylideneamino) carbamate

Cat. No.: B14718937
CAS No.: 17686-66-7
M. Wt: 116.12 g/mol
InChI Key: FVZBZOHLIPJKPC-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) Carbamate, identified by CAS number 17686-66-7, is a chemical compound supplied for use as a building block or intermediate in laboratory research and development . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Ensure you consult the Safety Data Sheet (SDS) and follow safe laboratory procedures when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B14718937 (Propan-2-ylideneamino) carbamate CAS No. 17686-66-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17686-66-7

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(propan-2-ylideneamino) carbamate

InChI

InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7)

InChI Key

FVZBZOHLIPJKPC-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)N)C

Origin of Product

United States

Synthetic Methodologies for Propan 2 Ylideneamino Carbamate and Its Derivatives

Direct Synthesis Approaches to Oxime Carbamates

Direct synthetic routes to oxime carbamates, including (Propan-2-ylideneamino) carbamate (B1207046), are sought for their efficiency and atom economy. These methods typically involve the construction of the carbamate linkage in a single or a few straightforward steps.

Reaction of Isocyanates with Oximes

A primary and well-established method for the synthesis of oxime carbamates is the reaction of an oxime with an isocyanate. pku.edu.cn This reaction proceeds via the nucleophilic attack of the hydroxyl group of the oxime on the electrophilic carbon of the isocyanate. The general scheme for this reaction is as follows:

R-N=C=O + R'R''C=N-OH → R-NH-C(=O)O-N=CR'R''

In the context of (Propan-2-ylideneamino) carbamate, propan-2-one oxime would be reacted with an appropriate isocyanate. The reaction is often carried out in an inert solvent and may be facilitated by a basic catalyst. The choice of isocyanate allows for the introduction of a wide variety of substituents on the carbamate nitrogen. This method is advantageous due to the ready availability of a diverse range of isocyanates and oximes. The reaction kinetics can be influenced by the nature of the substituents on both the oxime and the isocyanate. pku.edu.cn

Reactant 1Reactant 2Product
Isocyanate (R-N=C=O)Oxime (R'R''C=N-OH)Oxime Carbamate
Methyl IsocyanatePropan-2-one Oxime(Propan-2-ylideneamino) N-methylcarbamate
Phenyl IsocyanatePropan-2-one Oxime(Propan-2-ylideneamino) N-phenylcarbamate

Phosgene-Free and Carbon Dioxide-Based Routes to Carbamates

In an effort to develop more environmentally benign synthetic methods, significant research has focused on phosgene-free and carbon dioxide-based routes to carbamates. rsc.orgsemanticscholar.orgpsu.edu Phosgene is a highly toxic and corrosive chemical, making its replacement a key goal in green chemistry. researchgate.netuantwerpen.be

Carbon dioxide (CO2) presents an attractive alternative as a C1 building block for carbamate synthesis due to its abundance, low cost, and non-toxic nature. psu.edunih.gov The synthesis of carbamates from CO2, an amine, and an alcohol or alkyl halide is a common strategy. organic-chemistry.orggoogle.com For the synthesis of oxime carbamates, a similar approach can be envisioned where the oxime acts as the nucleophile. The reaction of an amine with CO2 forms a carbamic acid intermediate, which can then be reacted with an oxime. scholaris.ca This process often requires the use of a dehydrating agent or a catalyst to drive the reaction towards the carbamate product. psu.edu

A general method for the synthesis of cyclic carbamates from amino alcohols and carbon dioxide has been reported, which utilizes p-toluenesulfonyl chloride (TsCl) as an activating reagent under mild conditions. rsc.orgsemanticscholar.org This methodology could potentially be adapted for the synthesis of acyclic oxime carbamates. Theoretical investigations have also suggested the use of dialkyltin(IV) dialkoxides to facilitate the insertion of CO2 to convert aromatic amines into carbamates. epa.gov

ReactantsReagents/CatalystsConditionsProduct
Amine, CO2, OximeDehydrating agentMildOxime Carbamate
Amino alcohol, CO2p-Toluenesulfonyl chloride, BaseMildCyclic Carbamate
Aniline, CO2, Organotin(IV) dimethoxide-High YieldMethyl Phenylcarbamate

Multi-Component Reactions for Carbamate Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Isocyanate-based MCRs are particularly useful for the formation of urea (B33335) and carbamate derivatives. nih.gov

One of the earliest examples of an isocyanate-based MCR is the Bucherer–Bergs reaction, which is used to prepare hydantoins from a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov While not directly producing a simple carbamate, this reaction highlights the utility of in situ generated isocyanate intermediates. More relevant to carbamate synthesis is the Ugi reaction, which can be adapted by replacing the carboxylic acid component with an isocyanate to generate complex scaffolds containing the carbamate moiety. nih.gov These reactions proceed through the formation of key intermediates that then combine to form the final product, incorporating structural diversity from each of the starting components.

Synthesis of Substituted (Propan-2-ylideneamino) carbamates via Amine or Oxime Derivatization

The synthesis of substituted (Propan-2-ylideneamino) carbamates can be achieved by modifying the amine or oxime precursors before or during the carbamate formation step. This allows for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Amination/Carboxylation Strategies

Amination and carboxylation strategies are key to forming the carbamate linkage. A three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates under mild conditions. organic-chemistry.org This method avoids common side reactions such as N-alkylation of the amine. organic-chemistry.org The process typically involves the use of a base like cesium carbonate. google.com

The direct conversion of low-concentration CO2 into carbamates can also be achieved using a nonmetallic regenerable reagent and a CO2 capture agent and catalyst. organic-chemistry.org A mild and metal-free synthesis of aryl isocyanates from arylamines and CO2 has been developed, where the in situ generated isocyanate can be trapped by alcohols or oximes to form carbamates. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Carbamate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and have been successfully applied to the synthesis of N-aryl carbamates. nih.govorganic-chemistry.org An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to yield the corresponding N-aryl carbamate. nih.govorganic-chemistry.org This methodology has a broad substrate scope and tolerates a wide range of functional groups. organic-chemistry.org

The use of specific ligands and reaction conditions is crucial for the success of these catalytic reactions. For instance, preheating the palladium catalyst with a suitable ligand can improve the yield of the process. nih.gov This approach provides a direct route to important carbamate protecting groups and other valuable carbamate-containing molecules. nih.govorganic-chemistry.org Palladium-catalyzed carboamination reactions have also been developed for the synthesis of enantiomerically enriched pyrrolidine (B122466) derivatives, showcasing the versatility of this catalytic system. nih.gov

Aryl Halide/TriflateCoupling PartnerCatalyst SystemProduct
Aryl Chloride (Ar-Cl)Sodium Cyanate (NaOCN), Alcohol (R-OH)Pd2(dba)3, LigandN-Aryl Carbamate (Ar-NH-COOR)
Aryl Triflate (Ar-OTf)Sodium Cyanate (NaOCN), Alcohol (R-OH)Pd2(dba)3, LigandN-Aryl Carbamate (Ar-NH-COOR)
N-propargyl guanidinesAryl triflatesPalladium catalyst2-aminoimidazole products

Protective Group Chemistry Involving Carbamates and Related Imines

In the realm of synthetic organic chemistry, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby enabling selective transformations at other positions within a complex molecule. libretexts.org Carbamates are a widely employed class of protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom. nih.gov This is achieved through the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. youtube.com

The stability and reactivity of carbamate-protected amines are highly dependent on the nature of the substituent attached to the carbamate oxygen. This allows for the development of a diverse array of carbamate protecting groups with distinct cleavage conditions, facilitating orthogonal protection strategies in multi-step syntheses. nih.gov Common examples include the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov

The concept of carbamate protection extends to imines, forming N-carbamoyl imines. These compounds, such as this compound, exhibit enhanced reactivity at the imine carbon compared to their N-alkyl or N-aryl counterparts. rsc.orgrsc.org This heightened electrophilicity makes them valuable substrates for various nucleophilic addition reactions, which are pivotal in the construction of nitrogen-containing molecules. rsc.orgrsc.org

The synthesis of N-carbamoyl imines was first reported in 1970 through the reaction of diethylacetals with methyl carbamates. rsc.org However, the difficulty in deprotecting the resulting methyl carbamate led to the adoption of more readily cleavable carbamate protecting groups like Boc, Cbz, and Fmoc, which are standard in peptide chemistry. rsc.org The stability of N-carbamoyl imines is generally greater than that of N-acyl imines, yet they are more reactive towards nucleophiles than other imine classes like N-aryl or N-hydroxyimines. rsc.org

Nucleophilic Deprotection Protocols for Carbamates

A variety of nucleophilic reagents have been developed for the cleavage of different carbamate protecting groups. These reactions typically proceed via a nucleophilic attack on the electrophilic carbon of the carbamate or an associated position, leading to the fragmentation of the carbamate and liberation of the free amine.

One notable method involves the use of 2-mercaptoethanol in the presence of a base such as potassium phosphate. This system has proven effective for the deprotection of Cbz and Alloc carbamates. rsc.orgorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. rsc.orgorganic-chemistry.org This protocol is particularly advantageous for substrates containing functionalities that are sensitive to standard hydrogenolysis or strong Lewis acids. organic-chemistry.org

Another mild nucleophilic deprotection agent is tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This reagent is effective for the removal of various carbamate groups. Diethylenetriamine has also been reported as a potent reagent for the direct and chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org

The deprotection of N-carbamoyl imines, while less documented than that of standard protected amines, is a crucial step for the utility of these intermediates. The choice of the carbamoyl (B1232498) group (e.g., Boc, Cbz, Fmoc) is critical, as it dictates the deprotection conditions. rsc.org For instance, a Boc-protected imine could be cleaved under acidic conditions, while an Fmoc group would be susceptible to base-mediated removal. The application of the aforementioned nucleophilic deprotection methods to N-carbamoyl imines presents a promising area for further investigation, potentially offering mild and selective routes to the corresponding imines or their hydrolysis products.

The table below summarizes various nucleophilic deprotection protocols for carbamate protecting groups, which could be applicable to the cleavage of this compound and its derivatives.

Carbamate TypeReagent(s)SolventTemperature (°C)Reference(s)
Cbz, Alloc2-Mercaptoethanol, K₃PO₄DMAc75 rsc.orgorganic-chemistry.org
VariousTBAFTHFNot specified organic-chemistry.org
UnactivatedDiethylenetriamineNot specifiedNot specified organic-chemistry.org
BocOxalyl chlorideMethanolRoom Temp. nih.gov

Reaction Mechanisms and Pathways of Propan 2 Ylideneamino Carbamate Compounds

Mechanistic Investigations of Carbamate (B1207046) Formation Reactions

The synthesis of the carbamate portion of the molecule can be approached through several mechanistic routes. These pathways are central to understanding how the foundational structure is assembled.

Nucleophilic Addition Pathways in Carbamate Synthesis

The formation of carbamates fundamentally relies on nucleophilic addition reactions. In this process, a nucleophile attacks an electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently resolves to the final carbamate product. byjus.commasterorganicchemistry.com

A primary pathway involves the reaction of an amine with carbon dioxide to form a carbamate anion. nih.gov This anion can then react with an electrophile, such as an alkyl halide, to yield the desired carbamate. The initial step is a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO2, forming a zwitterionic intermediate, also known as a carbamic acid. researchgate.net A second molecule of the amine then acts as a base to deprotonate the zwitterion, resulting in an ammonium (B1175870) carbamate salt. researchgate.net Strong organic bases can also be used to facilitate this process and stabilize the carbamate intermediate. nih.gov

Another significant pathway is the reaction of an alcohol with an isocyanate. Isocyanates are highly reactive electrophiles, and the lone pair of electrons on the alcohol's oxygen atom readily attacks the central carbon of the isocyanate group (-N=C=O). This one-step process is highly efficient for creating the O-C(O)-N linkage characteristic of carbamates. nih.gov The isocyanates themselves are often generated in situ via rearrangements like the Curtius or Hofmann rearrangement. nih.govorganic-chemistry.org The Curtius rearrangement involves the thermal decomposition of an acyl azide, while the Hofmann rearrangement converts a primary amide into an amine with one fewer carbon, proceeding through an isocyanate intermediate. nih.gov

The general mechanism for nucleophilic addition to a carbonyl group, which is analogous to the first step of CO2 activation by an amine, involves the attack of the nucleophile on the sp² hybridized carbonyl carbon. This breaks the C-O π-bond and creates a tetrahedral, sp³ hybridized intermediate. byjus.commasterorganicchemistry.com In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon and allows for attack by weaker nucleophiles. youtube.comlibretexts.org

Carbamate Anhydride Intermediates and Related Chemistry

Carbamic-carbonic anhydrides are elusive but important intermediates in certain carbamate formation reactions. rsc.org These species are typically transiently formed when secondary amines react with carbonic anhydrides in the presence of a nucleophilic catalyst. rsc.org Recently, researchers have successfully synthesized and isolated stable, chiral carbamic–carbonic anhydrides, allowing for their structural characterization by methods such as NMR, HRMS, and FTIR-ATR. rsc.org

Computational studies suggest that the unusual stability of these isolated anhydrides stems from n → σ* stabilizing orbital interactions, which hinder the decarboxylation process that would typically lead to their decomposition. rsc.org The formation of these intermediates highlights a more complex mechanistic landscape than simple direct addition, providing alternative pathways for carbamoylation reactions.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and specific reagents play a crucial role in directing the outcome and improving the efficiency of carbamate synthesis. The choice of catalyst can influence reaction rates, yields, and selectivity, particularly in complex or enantioselective transformations. rsc.orgrsc.org

Catalytic Systems in Carbamate Synthesis:

Catalyst/Reagent SystemReaction TypeFunction/ObservationReference(s)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)CO2 fixation with aminesActs as a CO2 capture agent and catalyst, enabling carbamate formation from low-concentration CO2. organic-chemistry.orgorganic-chemistry.org
Cesium Carbonate / TBAIThree-component coupling (amine, CO2, alkyl halide)Promotes mild and efficient carbamate synthesis, minimizing N-alkylation side reactions. nih.govorganic-chemistry.org
Tin CatalystsTranscarbamoylationFacilitates the transfer of a carbamoyl (B1232498) group from a donor like methyl carbamate to various alcohols. organic-chemistry.org
Zirconium(IV) CatalystsCarbamate-Urea ExchangeCatalyzes the exchange process between dialkyl carbonates and amines to form carbamates. organic-chemistry.org
Bifunctional OrganocatalystsEnantioselective cyclizationA Brønsted acid/base catalyst designed to stabilize a carbamic acid intermediate and activate it for enantioselective C-O bond formation. nih.gov

Electron-withdrawing groups on the nitrogen of an imine, such as a carbamoyl group, enhance the imine's reactivity toward nucleophiles. rsc.orgrsc.org This activation strategy is often employed in asymmetric synthesis. Catalysis in these systems can involve activating the N-carbamoyl imine through hydrogen bonding with a (thio)urea catalyst or through protonation by a Brønsted acid to form a highly reactive iminium intermediate. rsc.orgacs.org Bifunctional catalysts that activate both the nucleophile and the imine simultaneously have also been developed to achieve high enantioselectivity. rsc.org

Reactivity of the Imine Moiety within the Carbamate Framework

The presence of the C=N double bond (imine moiety) introduces a second site of reactivity within the (propan-2-ylideneamino) carbamate framework. The carbamate group, being electron-withdrawing, significantly influences the chemical properties of this imine.

Hydrolysis Reactions and Stability of Imines

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde or ketone and the primary amine. masterorganicchemistry.com This reaction is the reverse of imine formation and typically proceeds under aqueous acidic conditions (H3O+). masterorganicchemistry.com The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the imine carbon, and subsequent steps of proton transfer and elimination of the amine. masterorganicchemistry.com

Cycloaddition and Electrocyclization Strategies in Imine Chemistry

The imine moiety can participate in various pericyclic reactions, including cycloadditions and electrocyclizations. These reactions are powerful tools for constructing cyclic, nitrogen-containing molecules. bohrium.comnih.gov

Cycloaddition Reactions: Imines can act as dienophiles or azadienes in [4+2] cycloaddition reactions, commonly known as aza-Diels-Alder reactions. nih.gov In these reactions, the imine's C=N bond reacts with a diene to form a six-membered heterocyclic ring. The electrophilicity of the imine, enhanced by the attached carbamate group, is a key factor in its reactivity in these transformations. Imines can also participate in [3+2] cycloadditions with various 1,3-dipoles to form five-membered rings. nih.govyoutube.com

Electrocyclization Reactions: Electrocyclization is a type of pericyclic reaction where a pi bond is converted into a sigma bond to form a ring, or the reverse (a ring-opening reaction). wikipedia.org While less common for simple imines, conjugated imine systems can undergo electrocyclic ring closure under thermal or photochemical conditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, depending on the number of π-electrons and the reaction conditions (thermal vs. photochemical). wikipedia.org

Examples of Imine Reactivity Strategies:

Reaction TypeImine RoleReactant PartnerProduct TypeReference(s)
Aza-Diels-AlderDienophile / AzadieneDiene / AlkeneN-Heterocycles (e.g., Quinolines) nih.gov
[3+2] CycloadditionDipolarophile1,3-Dipole (e.g., Azomethine Ylide)N-Heterocycles (e.g., Pyrrolidines) nih.govyoutube.com
ElectrocyclizationConjugated π-system(Intramolecular)Cyclic Imines/Amines bohrium.comwikipedia.org

These strategies demonstrate the versatility of the imine moiety within the carbamate framework as a building block for complex molecular architectures.

Conformational Dynamics and Rotational Isomerism in Carbamate Structures

The functional properties and molecular interactions of carbamate-containing compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. The carbamate group (-O-CO-N<), a hybrid of ester and amide functionalities, exhibits unique stereochemical characteristics, primarily governed by hindered rotation around the carbonyl-nitrogen (C-N) bond and the spatial arrangement of its substituents. nih.gov

Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the C-N bond possesses significant partial double-bond character, similar to an amide bond. nih.govnih.gov This restricts free rotation, leading to the existence of planar geometric isomers, typically designated as E/Z or syn/anti rotamers (rotational isomers). nih.govnih.gov The stability and interconversion of these rotamers are central to the conformational dynamics of carbamate structures.

Research combining spectroscopic methods like Nuclear Magnetic Resonance (NMR) with Density Functional Theory (DFT) calculations has provided deep insights into the conformational landscape of carbamates. nih.govnih.gov Studies on model carbamate monomers, such as Boc-2-amino-1-propanol, reveal that the backbone of the carbamate motif (O, C, O, N, and the amide H) consistently adopts a planar conformation. nih.gov The planarity of the carbamate group, coupled with the potential for cis and trans configurations of the adjacent amide bond, defines the foundational structure. nih.gov The dihedral angle α (O=C-N-H) is used to quantify this isomerism. nih.govresearchgate.net Interestingly, unlike in peptides where trans configurations are energetically favored, cis configurations can be notably stable in carbamates, a deviation attributed to stabilizing interactions within the molecule. nih.govchemrxiv.org

The energy barrier to rotation around the C-N bond is a critical parameter in these dynamics. For a typical N-alkylcarbamate, this barrier is approximately 16 kcal/mol. nih.govacs.org However, this value is highly sensitive to the electronic nature of the substituents on the nitrogen atom. Electron-withdrawing groups attached to the nitrogen decrease the rotational barrier by increasing the single-bond character of the C-N bond. nih.govacs.orgnd.edu For instance, the barrier in N-phenylcarbamate is lowered to about 12.3-12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it can be so low (<9 kcal/mol) that separate rotamers cannot be distinguished by NMR even at low temperatures. nih.govacs.orgnd.edu A systematic study of aryl-substituted carbamates demonstrated a linear free energy relationship, where electron-donating groups increase the rotational barrier (ΔG‡), and electron-withdrawing groups decrease it. nd.edu

Compound TypeSubstituent on NitrogenRotational Barrier (ΔG‡)Source(s)
N-alkylcarbamateAlkyl group~16 kcal/mol nih.gov
N-phenylcarbamatePhenyl group12.3 - 12.5 kcal/mol nd.edund.edu
N-(2-pyridyl)carbamate2-pyridyl group10.2 kcal/mol nd.edu
N-(2-pyrimidyl)carbamate2-pyrimidyl group<9 kcal/mol nih.govacs.orgnd.edu

This table presents the free energy of activation (ΔG‡) for rotation around the carbamate C-N bond for different classes of carbamates.

In tertiary carbamates, the isomerization process is more complex, often involving a correlated rotation-inversion mechanism. nih.govmissouri.edu Computational studies on molecules like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate show that while the ground state minima have a planar, sp2-hybridized nitrogen, the transition states for rotation feature significant N-pyramidalization (sp3-hybridization). nih.govmissouri.eduresearchgate.net This interplay means that multiple isomerization pathways can exist between different E and Z conformers. nih.govmissouri.edu

Dihedral AngleDefining AtomsObserved Stable ValuesSource(s)
αO=C-N-HDefines cis (~0°) / trans (~180°) isomerism nih.govresearchgate.net
ΦC-N-Cα-Cβ-180°, -60°, 60° nih.govchemrxiv.org
ΨCα-O-C=N-180°, 0°, 180° nih.govresearchgate.net

This table summarizes the preferred dihedral angles found in a model Boc-carbamate monomer, indicating the regions of conformational stability.

In cyclic systems, such as the carbamate derived from 2-methylpiperidine, the conformational analysis also considers the ring structure. Studies using 2D exchange spectroscopy NMR and DFT calculations determined that the predominant conformation of 2-methylpiperidine-N-carboxylate features the methyl group in an axial orientation, a finding crucial for understanding its behavior in solution. nih.govacs.orgacs.org This highlights how steric hindrance and cyclic constraints add further layers to the conformational dynamics of carbamate structures. nih.gov

Spectroscopic Characterization and Structural Elucidation of Propan 2 Ylideneamino Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR and 13C NMR Spectral Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of (Propan-2-ylideneamino) carbamate (B1207046) would exhibit characteristic signals corresponding to its unique structural fragments: the propan-2-ylidene group and the carbamate moiety. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be predicted based on the analysis of related structures such as propan-2-amine and various carbamates.

In the ¹H NMR spectrum, the two methyl groups of the propan-2-ylidene fragment are expected to be chemically equivalent, giving rise to a single, sharp singlet. The protons of the carbamate's NH₂ group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would provide further structural confirmation. The two equivalent methyl carbons of the propan-2-ylidene group would produce a single resonance in the aliphatic region. The imine carbon (C=N) is anticipated to resonate at a significantly downfield position, characteristic of sp²-hybridized carbons bonded to nitrogen. The carbamate carbonyl carbon (C=O) would also appear at a downfield chemical shift, typically in the range of 150-170 ppm.

Predicted ¹H NMR Chemical Shifts for (Propan-2-ylideneamino) carbamate

ProtonsPredicted Chemical Shift (ppm)Multiplicity
(CH₃)₂C=N-~2.0Singlet
-NH₂Variable (e.g., 5.0-7.0)Broad Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
(C H₃)₂C=N-~25
(C H₃)₂C =N-~165
-NH₂C =O~158

Elucidation of Rotational Isomers by Advanced NMR Techniques

The carbamate functional group is known to exhibit restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double bond character. This can lead to the existence of rotational isomers (rotamers), which may be observable by NMR spectroscopy if the barrier to rotation is sufficiently high. In the case of this compound, syn and anti rotamers with respect to the C-N bond could potentially exist.

Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study this dynamic process. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals from the distinct rotamers as the rate of interconversion increases with temperature. From the coalescence temperature and the chemical shift difference between the rotamers, the activation energy for the rotational barrier can be calculated. Furthermore, two-dimensional NMR techniques like Exchange Spectroscopy (EXSY) can provide direct evidence of chemical exchange between the rotameric forms.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. acs.org

For this compound, the FT-IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the carbamate, and the C=N stretching of the imine. The N-H stretching vibrations typically appear as a broad band in the region of 3400-3200 cm⁻¹, often showing two distinct peaks for a primary amine. The C=O stretching vibration of the carbamate is expected to be a strong, sharp band around 1700-1730 cm⁻¹. The C=N stretching vibration of the imine will likely appear in the 1640-1690 cm⁻¹ region.

In the FT-Raman spectrum, the non-polar C=N bond is expected to give a strong signal. The symmetric vibrations of the molecule will also be more prominent. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
-NH₂N-H Stretch3400-3200Strong, BroadMedium
C=OC=O Stretch1730-1700Very StrongMedium
C=NC=N Stretch1690-1640Medium-StrongStrong
C-HC-H Stretch (sp³)2980-2850MediumStrong
N-HN-H Bend1650-1580MediumWeak
C-NC-N Stretch1350-1250MediumMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its molecular ion. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺•, which would then undergo characteristic fragmentation.

The fragmentation of carbamates often involves the loss of the carbamate group or parts of it. A common fragmentation pathway for carbamates is the loss of isocyanic acid (HNCO, 43 Da) or the corresponding alkyl isocyanate. nih.gov For this compound, fragmentation could be initiated by cleavage of the N-N bond, the N-C(O) bond, or bonds within the propan-2-ylidene moiety. Alpha-cleavage is a common fragmentation pathway for imines, which would involve the cleavage of the C-C bonds adjacent to the C=N group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
130[M]⁺• (Molecular Ion)
115[M - CH₃]⁺
87[M - HNCO]⁺•
72[(CH₃)₂C=N-NH₂]⁺•
56[(CH₃)₂C=N]⁺
43[HNCO]⁺•

Application of Advanced Spectroscopic Techniques for Investigating Molecular Structure and Dynamics

While 1D NMR provides fundamental structural information, complex molecules or those exhibiting dynamic behavior often require the application of more advanced spectroscopic techniques for unambiguous structural assignment. Two-dimensional (2D) NMR experiments are particularly powerful in this regard.

Computational Chemistry and Theoretical Studies on Propan 2 Ylideneamino Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems, including carbamates. nih.gov DFT calculations can be employed to optimize the molecular geometry of (Propan-2-ylideneamino) carbamate (B1207046), determining the most stable arrangement of its atoms.

Key applications of DFT for this system include the calculation of:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Simulating infrared and Raman spectra to identify characteristic vibrational modes. nih.gov

Electronic Properties: Calculating dipole moment, polarizability, and electrostatic potential to understand the charge distribution and intermolecular interactions.

Reaction Mechanisms: Investigating the energetics of potential reactions, such as hydrolysis or reactions at the imine group, by mapping out reaction pathways and identifying transition states. researchgate.net

DFT studies on related carbamate and imine systems have shown that the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) provides reliable results for geometry and vibrational analysis. nih.gov For (Propan-2-ylideneamino) carbamate, such calculations would reveal the influence of the propan-2-ylidene group on the electronic structure of the carbamate moiety and vice versa.

Table 1: Calculated Electronic Properties of Carbamate and Imine Systems using DFT
PropertyTypical Calculated Value/Trend for CarbamatesTypical Calculated Value/Trend for IminesPredicted Influence on this compound
C=O Bond Length~1.22 ÅN/AStandard carbamate carbonyl bond length expected.
C-N (Amide) Bond Length~1.35 Å (partial double bond character)N/APartial double bond character due to resonance.
C=N Bond LengthN/A~1.28 ÅTypical imine double bond length.
Dipole MomentHigh, due to polar C=O and N-H groups.Moderate, due to the polar C=N bond.A significant molecular dipole moment is expected.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the carbamate and imine nitrogen atoms, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbon of the carbamate group and the imine carbon, which are electrophilic centers.

A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov DFT calculations can provide precise energies for these orbitals. In carbamate systems containing aromatic rings, the HOMO is often located on the aromatic ring with contributions from the adjacent oxygen and nitrogen atoms of the carbamoyl (B1232498) group. nih.gov In the absence of an aromatic ring, as in this compound, the HOMO would likely be centered on the oxygen and nitrogen atoms of the carbamate moiety. nih.gov The LUMO is typically located on the conjugated carbon atoms and the carbonyl carbon. nih.gov This distribution suggests that these sites are susceptible to nucleophilic attack. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties
ParameterDescriptionImplication for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; likely localized on N and O atoms.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; likely localized on C=O and C=N carbons.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOReflects chemical reactivity and stability; a moderate gap is expected.

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, understanding its conformational landscape is crucial as different conformations can have different energies and reactivities. Carbamates are known to exhibit conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety. researchgate.net

Conformational analysis of this compound would involve identifying stable conformers and the energy barriers for rotation around single bonds, particularly the C-N bond of the carbamate group and the N-N bond. Carbamates can exist in syn and anti conformations, with the anti rotamer generally being more stable. researchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net Exploring the PES allows for the identification of all possible stable conformations (local minima) and the transition states that connect them (saddle points).

For this compound, a PES scan would typically involve systematically changing key dihedral angles, such as those around the carbamate C-N bond and the N-N bond, and calculating the energy at each point. Two-dimensional PES scans can reveal complex isomerization pathways, such as coupled rotation-inversion processes. nih.gov Such analyses on tertiary carbamates have shown that rotational transition states often feature a pyramidalized nitrogen atom, whereas the ground state minima have an essentially sp²-hybridized nitrogen. nih.gov These studies help in understanding the dynamic behavior of the molecule in solution.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental spectra. The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

DFT calculations are widely used to predict NMR chemical shifts. mdpi.com The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. By comparing the calculated shielding of a nucleus in the molecule to that of a reference compound (e.g., tetramethylsilane), the chemical shift can be predicted.

For this compound, predicting the ¹³C and ¹⁵N chemical shifts would be particularly informative.

¹³C NMR: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 150-160 ppm. mdpi.comreddit.com The imine carbon (C=N) would likely appear further downfield.

¹⁵N NMR: The nitrogen atoms in the carbamate and imine groups would have distinct chemical shifts, which are sensitive to their chemical environment and hybridization. Studies on related structures containing both carbamate and imine functionalities have shown that DFT can effectively distinguish between different tautomeric and isomeric forms based on predicted ¹⁵N shifts. mdpi.com

These predictions are crucial for assigning experimental NMR spectra and confirming the structure of the compound. Discrepancies between calculated and experimental shifts can also point to dynamic processes or specific intermolecular interactions in solution.

Table 3: Predicted 13C NMR Chemical Shifts for Key Atoms in this compound
AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale
Carbonyl CarbonCarbamate (C=O)150 - 160Typical range for carbamate carbonyls, shielded relative to esters. mdpi.comreddit.com
Imine CarbonImine (C=N)160 - 170Characteristic chemical shift for sp²-hybridized carbon double-bonded to nitrogen.
Methyl CarbonsPropan-2-ylidene (CH3)20 - 30Typical range for sp³-hybridized carbons adjacent to an sp² carbon.

Advanced Research Applications and Chemical Utility of Propan 2 Ylideneamino Carbamate Scaffolds

Role as Reagents and Intermediates in Complex Organic Synthesis

The utility of (propan-2-ylideneamino) carbamate (B1207046) in organic synthesis is primarily derived from its capacity to act as a versatile intermediate. The two key functional groups, the imine and the carbamate, can be selectively manipulated to introduce new functionalities and build molecular complexity.

Function as Building Blocks for Novel Chemical Entities

(Propan-2-ylideneamino) carbamate serves as a valuable building block for the synthesis of more elaborate chemical structures. The propan-2-ylidene group acts as a protecting group for the hydrazine (B178648) moiety. This imine bond can be readily hydrolyzed under acidic conditions to liberate the corresponding hydrazine carbamate. This unmasked intermediate is then available for a variety of subsequent transformations.

Imines are useful intermediates in organic synthesis, often acting as electrophilic reagents in addition, condensation, and cycloaddition reactions. scirp.orgnih.gov The liberated hydrazine can react with aldehydes and ketones to form a wide array of hydrazones, which are themselves important precursors for heterocyclic compounds like pyrazoles and pyrazolines. Furthermore, the carbamate functionality is a key structural motif in many biologically active compounds and can be carried through synthetic sequences. researchgate.net

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeDescriptionResulting Structure
Imine HydrolysisAcid-catalyzed removal of the propan-2-ylidene protecting group.Hydrazine carbamate
Hydrazone FormationReaction of the deprotected hydrazine with an aldehyde or ketone.Substituted hydrazone carbamate
CyclizationIntramolecular or intermolecular reaction to form heterocyclic rings.e.g., Pyrazole or Pyrazoline derivatives

Integration into Catalytic Systems and Ligand Design

The nitrogen atoms within the this compound scaffold possess lone pairs of electrons that can coordinate with metal centers, making it and its derivatives potential candidates for ligand design in catalysis. While specific applications of the parent compound in major catalytic systems are not widely reported, the underlying structure is relevant. Metal carbamato complexes, formed from the reaction of amines, CO2, and metal ions, are a large family of compounds with applications in catalysis. mdpi.com The design of multifunctional ligands is a key area of research, and the ability to introduce both a "hard" carbamate oxygen donor and a "softer" imine or amine nitrogen donor could lead to novel reactivity and selectivity in metal-catalyzed reactions. For instance, gold(I) catalysts have been used in three-component reactions involving imines to generate complex cyclic products. nih.gov

Development of Chemically Robust Scaffolds and Materials

The incorporation of carbamate functionalities into polymers is a well-established strategy for creating robust materials, particularly for coatings. Carbamate-functional polymers can be crosslinked with aminoplast resins to form durable urethane (B1682113) linkages. epo.org One method to create such polymers involves the reaction of a cyclic carbonate functional polymer with ammonia (B1221849) or a primary amine, resulting in a hydroxy-carbamate functional polymer. google.com

Given this precedent, this compound or its derivatives could serve as monomers or functional additives in polymerization reactions. The carbamate group would impart desirable properties such as improved adhesion and durability, while the protected hydrazine group offers a site for post-polymerization modification, allowing for the creation of functional materials with tailored properties.

Interactions in Carbon Dioxide Capture and Utilization Processes

The chemistry of carbamates is central to amine-based carbon dioxide (CO2) capture technologies. mdpi.com These technologies are considered among the most mature for large-scale CO2 removal from industrial flue gases. researchgate.netnih.gov The fundamental capture process involves the reaction of an amine with CO2 to form a carbamate salt. researchgate.netrsc.orgrsc.org

Design and Mechanism of CO2-Binding Organic Liquids (CO2BOLs)

CO2-Binding Organic Liquids (CO2BOLs) are a class of non-aqueous solvents designed for more energy-efficient CO2 capture compared to traditional aqueous amine systems. These systems typically consist of a strong, non-volatile base and an alcohol. The amine component reacts reversibly with CO2 in the presence of the alcohol to form a liquid alkylcarbonate salt.

The general mechanism for CO2 capture by amines involves the nucleophilic attack of the nitrogen atom on the carbon atom of CO2, which can lead to the formation of a carbamic acid that is subsequently deprotonated to form a stable carbamate salt. mdpi.comnih.gov While this compound itself is protected, its deprotected form, a hydrazine derivative, possesses the necessary N-H bonds to participate in this reaction. In a hypothetical CO2BOL system, the hydrazine carbamate could capture CO2 to form a carbamate salt, which could then be reversed by heating to release the CO2 and regenerate the solvent. The study of hydrazine derivatives in aqueous solutions has shown they can form both mono- and di-carbamates upon reaction with CO2. rsc.org

Table 2: Generic CO2BOL System Mechanism
StepProcessChemical Transformation
1. CaptureCO2 reacts with the amine/hydrazine component.Amine + CO2 ⇌ Carbamate Salt
2. ReleaseThe system is heated, reversing the reaction.Carbamate Salt + Heat ⇌ Amine + CO2

Derivatization Strategies for Novel Chemical Libraries and Targeted Molecule Design

This compound is an attractive scaffold for the construction of chemical libraries for drug discovery and other screening purposes. researchgate.netnih.gov Its bifunctional nature allows for systematic modification at two distinct points, leading to a diverse set of analogues.

The primary point of diversification is the hydrazine nitrogen, which can be unmasked by removing the propan-2-ylidene protecting group. The resulting primary amine is a versatile handle for a multitude of chemical reactions. For instance, N-hydroxysuccinimidyl (NHS) esters and carbamates are widely used reagents for the derivatization of amino compounds. researchgate.net The carbamate group itself can also be the target of derivatization, although this is less common. Various methods exist for the synthesis of diverse carbamates, often starting from amines and CO2 or using activated reagents like carbamoylimidazolium salts. nih.govorganic-chemistry.org These strategies allow for the rapid generation of a library of related molecules with varied steric and electronic properties, which can then be screened for desired biological or chemical activities.

Table 3: Derivatization Strategies for Chemical Library Synthesis
Functional Group TargetReaction TypeExample Reagents
Hydrazine (after deprotection)AcylationAcid chlorides, Anhydrides
AlkylationAlkyl halides
Reductive AminationAldehydes/Ketones + Reducing Agent
CarbamateTransesterification/AmidationAlcohols, Amines (under specific conditions)

Exploration of Structural-Reactivity Relationships (SRR)

The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups: the imine (C=N) and the carbamate (-NHCOO-). The electronic and steric properties of this arrangement are fundamental to understanding its chemical behavior.

The carbamate group is essentially a hybrid of an amide and an ester, which makes it chemically stable. nih.gov This stability arises from resonance between the nitrogen lone pair and the carbonyl group. nih.gov This resonance delocalization imparts a planar character to the carbamate group and influences the rotational barrier of the C-N bond. nih.gov The presence of the additional oxygen atom in the carbamate moiety, compared to an amide, renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

The imine group, on the other hand, features a carbon-nitrogen double bond. The carbon atom of the imine is electrophilic, while the nitrogen atom is weakly basic and nucleophilic. The reactivity of the imine can be tuned by the substituents on both the carbon and nitrogen atoms. In the case of this compound, the propan-2-ylidene group provides a degree of steric hindrance around the imine.

The juxtaposition of the imine and carbamate groups within the same molecule leads to a unique reactivity profile. The electron-withdrawing nature of the carbamate group can influence the electrophilicity of the imine carbon. Conversely, the imine can affect the nucleophilicity of the carbamate nitrogen. Understanding these intramolecular interactions is crucial for predicting the outcomes of chemical transformations involving this scaffold.

A key aspect of the structural-reactivity relationship is the potential for tautomerism. The imine-enamine tautomerism, while generally favoring the imine form for simple alkyl derivatives, can be influenced by the electronic effects of the carbamate group.

Table 1: Key Functional Groups and Their Inherent Reactivity in this compound

Functional GroupKey Structural FeatureInherent ReactivityPotential for Modulation
Carbamate -NH-C(=O)O-The nitrogen is nucleophilic, and the carbonyl carbon is electrophilic. The group is generally stable due to resonance. nih.govSubstitution on the nitrogen or the oxygen can alter the electronic properties and steric hindrance, affecting reactivity.
Imine >C=N-The imine carbon is electrophilic and susceptible to attack by nucleophiles. The nitrogen is weakly basic.The nature of the groups attached to the imine carbon and nitrogen influences its electrophilicity and steric accessibility.

Rational Design and Synthesis of Functionalized Molecules

The this compound scaffold serves as a valuable starting point for the rational design and synthesis of more complex and functionalized molecules. mdpi.com The dual functionality of the scaffold allows for selective modifications at either the imine or the carbamate moiety, or both, to achieve desired molecular properties. nih.gov

The synthesis of the parent this compound can be envisioned through several synthetic routes. A plausible approach involves the reaction of a suitable carbamate precursor with acetone (B3395972) or a related propan-2-ylidene source. The specific conditions would be optimized to favor the formation of the imine linkage.

Once the scaffold is obtained, its functionalization can be pursued through various chemical strategies. The nucleophilic character of the carbamate nitrogen can be exploited for N-alkylation or N-acylation reactions, introducing a wide range of substituents. These modifications can significantly alter the solubility, lipophilicity, and biological activity of the resulting molecules.

The imine group offers another handle for chemical modification. It can undergo reduction to the corresponding amine, providing access to a new class of saturated derivatives. Alternatively, the imine can react with various nucleophiles in addition reactions, leading to the construction of more elaborate molecular architectures. For instance, the addition of organometallic reagents or cyanide to the imine bond can create new carbon-carbon bonds.

The rational design of functionalized molecules based on this scaffold often involves computational modeling to predict the properties of the target compounds. mdpi.com By systematically varying the substituents on the scaffold and evaluating their predicted effects, researchers can prioritize synthetic targets with a higher probability of exhibiting the desired characteristics.

Table 2: Examples of Synthetic Transformations for Functionalizing the this compound Scaffold

Reaction TypeReagents and ConditionsFunctional Group TargetedResulting Structure
N-Alkylation Alkyl halide, baseCarbamate NitrogenIntroduction of an alkyl group on the carbamate nitrogen.
N-Acylation Acyl chloride, baseCarbamate NitrogenFormation of an N-acyl derivative of the carbamate.
Imine Reduction Sodium borohydride, methanolImine C=N bondConversion of the imine to a secondary amine.
Nucleophilic Addition Organolithium or Grignard reagentsImine CarbonFormation of a new C-C bond and a secondary amine.
Cycloaddition Dienes (e.g., in aza-Diels-Alder reactions)Imine C=N bondFormation of heterocyclic ring systems.

The strategic functionalization of the this compound scaffold opens avenues for the creation of diverse molecular libraries. These libraries can then be screened for various applications, leveraging the unique structural features imparted by the core scaffold and the appended functional groups.

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